N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl
Description
N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl is a substituted acetamide derivative featuring a methyl group and a 2-(methylamino)ethyl group attached to the nitrogen atom of the acetamide backbone, with the compound existing as a hydrochloride salt. Its molecular formula is C₇H₁₆N₃O·HCl, and its molecular weight is approximately 194.68 g/mol (calculated based on structural analogs from ). The hydrochloride salt form enhances water solubility compared to the free base, making it suitable for applications requiring aqueous stability.
Properties
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(9)8(3)5-4-7-2;/h7H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLJDNBHCIBSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride typically involves the reaction of N-methylacetamide with 2-(methylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-N-[2-(methylamino)ethyl]acetamide oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and studies involving amine derivatives.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl with key analogs based on substituent groups, physicochemical properties, and applications.
N,N-Dimethylacetamide (DMAC)
- Molecular Formula: C₄H₉NO
- Molecular Weight : 87.12 g/mol
- Key Features : A polar aprotic solvent with two methyl groups on the acetamide nitrogen.
- DMAC is widely used as an industrial solvent due to its high solubility in organic and aqueous phases . The target compound’s aminoethyl group may confer higher reactivity in nucleophilic or coordination chemistry .
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- Molecular Formula: C₁₄H₂₀ClNO₂
- Molecular Weight : 269.77 g/mol
- Key Features : A chloroacetamide herbicide with a substituted phenyl group.
- Comparison: Alachlor’s chloro and aryl substituents enhance lipophilicity, making it suitable for agricultural use, unlike the hydrophilic target compound .
2-Amino-N-ethyl-N-methylacetamide HCl
- Molecular Formula : C₅H₁₂N₂O·HCl
- Molecular Weight : 152.63 g/mol
- Key Features: An amino-substituted acetamide with ethyl and methyl groups.
- Comparison: The ethyl group in this analog reduces steric hindrance compared to the methylaminoethyl group in the target compound. Both compounds are hydrochloride salts, but the target compound’s extended alkyl chain may improve membrane permeability in biological systems .
N-Methyl-N-[2-(methylthio)ethyl]acetamide
- Molecular Formula: C₆H₁₃NOS
- Molecular Weight : 147.24 g/mol
- Key Features: Contains a methylthioethyl substituent instead of methylaminoethyl.
- Comparison: The thioether group increases lipophilicity and may confer antioxidant properties, whereas the amino group in the target compound enhances solubility and hydrogen-bonding capacity .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| This compound | C₇H₁₆N₃O·HCl | 194.68 | Methylaminoethyl, Methyl | Research intermediate, ligand |
| N,N-Dimethylacetamide (DMAC) | C₄H₉NO | 87.12 | Two methyl groups | Industrial solvent |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, methoxymethyl, aryl | Herbicide |
| 2-Amino-N-ethyl-N-methylacetamide HCl | C₅H₁₂N₂O·HCl | 152.63 | Ethyl, methyl, amino | Biochemical research |
| N-Methyl-N-[2-(methylthio)ethyl]acetamide | C₆H₁₃NOS | 147.24 | Methylthioethyl | Potential antioxidant |
Research Findings and Implications
- Synthetic Utility: The methylaminoethyl group in the target compound may facilitate its use in multicomponent reactions or as a precursor for heterocyclic compounds, as seen in studies of related N-(substituted phenyl)acetamides .
- Toxicity Considerations: Limited toxicological data for structurally similar compounds (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) highlight the need for further safety assessments .
Notes and Limitations
- Regulatory and environmental impacts of amino-substituted acetamides require further investigation, particularly for industrial-scale applications .
Biological Activity
N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride, often referred to as N-(2-(methylamino)ethyl)acetamide hydrochloride, is a synthetic compound with significant potential in biological research and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 152.62 g/mol
- Structure : The compound features an acetamide structure with a methylamino group attached to an ethyl chain. Its hydrochloride form enhances solubility in aqueous environments, which is beneficial for biological applications.
Preliminary studies indicate that N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl interacts with various neurotransmitter receptors. These interactions suggest a potential role in modulating neurological pathways, although detailed pharmacokinetic profiles are still under investigation. The compound's binding affinities to specific receptors could provide insights into its therapeutic potential in treating neurological disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Potential
A study investigating the neuropharmacological effects of structurally similar compounds revealed that certain derivatives exhibited significant binding to serotonin and dopamine receptors. This suggests that this compound could similarly influence these pathways, warranting further exploration into its use as a therapeutic agent for mood disorders and other neurological conditions .
Case Study: Antiviral Properties
While direct studies on the antiviral efficacy of this compound are sparse, related compounds have shown promising results against viral pathogens such as HSV-1. These findings highlight the need for targeted research to evaluate the antiviral potential of this compound specifically against emerging viral threats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
